molecular formula C21H18BrN5O5 B13804535 1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[2-[(2-bromobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)

1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[2-[(2-bromobenzoyl)oxy]phenyl]methylene]hydrazide(9CI)

Cat. No.: B13804535
M. Wt: 500.3 g/mol
InChI Key: PWGRXROROFTHQH-FOKLQQMPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[2-[(2-bromobenzoyl)oxy]phenyl]methylene]hydrazide(9CI) is a complex organic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties . This compound, in particular, features a pyrazole ring substituted with various functional groups, making it a valuable molecule for scientific research and industrial applications.

Preparation Methods

The synthesis of 1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[2-[(2-bromobenzoyl)oxy]phenyl]methylene]hydrazide(9CI) involves multiple stepsCommon reaction conditions involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield . Industrial production methods may employ large-scale reactors and continuous flow processes to optimize efficiency and scalability.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The bromobenzoyl group can be reduced to a benzyl group.

    Substitution: The hydrazide group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include reducing agents like hydrogen gas and catalysts such as palladium on carbon.

Scientific Research Applications

1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[2-[(2-bromobenzoyl)oxy]phenyl]methylene]hydrazide(9CI) has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyrazole ring may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1H-Pyrazole-1-aceticacid,3,5-dimethyl-4-nitro-,[[2-[(2-bromobenzoyl)oxy]phenyl]methylene]hydrazide(9CI) include:

Properties

Molecular Formula

C21H18BrN5O5

Molecular Weight

500.3 g/mol

IUPAC Name

[2-[(E)-[[2-(3,5-dimethyl-4-nitropyrazol-1-yl)acetyl]hydrazinylidene]methyl]phenyl] 2-bromobenzoate

InChI

InChI=1S/C21H18BrN5O5/c1-13-20(27(30)31)14(2)26(25-13)12-19(28)24-23-11-15-7-3-6-10-18(15)32-21(29)16-8-4-5-9-17(16)22/h3-11H,12H2,1-2H3,(H,24,28)/b23-11+

InChI Key

PWGRXROROFTHQH-FOKLQQMPSA-N

Isomeric SMILES

CC1=C(C(=NN1CC(=O)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=CC=C3Br)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC(=O)NN=CC2=CC=CC=C2OC(=O)C3=CC=CC=C3Br)C)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.